molecular formula C16H19N3O3 B6556404 3,4-dimethoxy-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide CAS No. 1040638-65-0

3,4-dimethoxy-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide

Cat. No. B6556404
CAS RN: 1040638-65-0
M. Wt: 301.34 g/mol
InChI Key: IBUHIUFCEFYNGS-UHFFFAOYSA-N
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Description

The compound “3,4-dimethoxy-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group . The 3,4-dimethoxy refers to two methoxy (OCH3) groups attached to the 3rd and 4th position of the benzene ring. The N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl} part indicates a pyrazole ring fused with a cyclopentane ring attached to the amide nitrogen .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings. The benzene ring and the pyrazole ring are aromatic, contributing to the compound’s stability .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Benzamides generally have high boiling points due to the presence of the polar amide group .

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Some benzamide derivatives are known to have biological activity. For example, 3,4-Dimethoxyphenethylamine, a related compound, is an analogue of the major human neurotransmitter dopamine .

Safety and Hazards

The safety and hazards of this compound would depend on its specific biological activity. Some benzamide derivatives are known to be biologically active, so appropriate safety precautions should be taken when handling this compound .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential biological activity. Given the biological activity of some benzamide derivatives, this compound could potentially have interesting biological effects .

properties

IUPAC Name

3,4-dimethoxy-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-19-15(11-5-4-6-12(11)18-19)17-16(20)10-7-8-13(21-2)14(9-10)22-3/h7-9H,4-6H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUHIUFCEFYNGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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